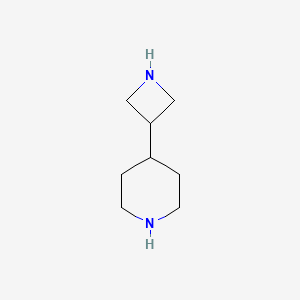

4-(Azetidin-3-yl)piperidine

Description

Historical Context of Nitrogen-Containing Heterocycles in Contemporary Synthetic Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are ubiquitously found in nature. researchgate.netopenmedicinalchemistryjournal.com Their history is deeply intertwined with the development of modern chemistry, with early milestones including the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of pyrrole (B145914) in 1834. researchgate.net These compounds form the core structures of a vast array of biologically active molecules, including alkaloids, vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comnih.gov In fact, it is estimated that over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov The versatility of nitrogen heterocycles stems from their ability to participate in various molecular interactions, such as hydrogen bonding and ionic bonding, which are crucial for ligand-receptor binding. mdpi.com The development of synthetic methodologies to construct and functionalize these rings has been a major focus of research, enabling the creation of novel molecular architectures with tailored properties. frontiersin.org

Academic Significance of Bridged and Spirocyclic Nitrogen Scaffolds in Molecular Architecture

In the quest for molecules with enhanced three-dimensionality and novel pharmacological profiles, bridged and spirocyclic nitrogen scaffolds have gained considerable attention. nih.govacs.org These structures offer a departure from traditional flat, aromatic systems, providing rigid and well-defined three-dimensional arrangements of atoms. acs.orgnih.gov This inherent three-dimensionality can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their monocyclic counterparts. rsc.org

Bridged scaffolds , where two rings share non-adjacent atoms, introduce conformational constraints that can pre-organize functional groups for optimal interaction with biological targets. nih.govd-nb.info

Spirocyclic scaffolds , characterized by two rings connected through a single shared atom, introduce a high degree of three-dimensionality and rigidity, accessing underexplored chemical space. acs.orgrsc.org

The synthesis of these complex scaffolds presents unique challenges and has spurred the development of innovative synthetic strategies. nih.govbham.ac.uk The ability to create diverse and sp3-rich frameworks is crucial for the exploration of new areas of biologically relevant chemical space. nih.govd-nb.info

Research Rationale for Investigating 4-(Azetidin-3-yl)piperidine as a Core Structure

The this compound scaffold combines the structural features of two important nitrogen-containing heterocycles: the four-membered azetidine (B1206935) ring and the six-membered piperidine (B6355638) ring. This unique combination is the primary driver for its investigation as a core structure in medicinal chemistry.

Azetidines, despite their ring strain, are increasingly utilized in drug design as they can act as rigid linkers and introduce favorable physicochemical properties. nih.govresearchgate.net The piperidine ring is a common motif in pharmaceuticals, known for its ability to confer desirable properties such as improved bioavailability. The fusion of these two rings in the this compound scaffold creates a novel three-dimensional structure that can be explored for its potential to interact with a variety of biological targets. nih.gov The azetidine moiety can serve as a bioisosteric replacement for other groups, potentially leading to improved potency and metabolic stability. nih.gov

Overview of Advanced Research Trajectories on the this compound System and its Derivatives

Research into the this compound system and its derivatives is primarily focused on its applications in medicinal chemistry. Scientists are actively exploring the synthesis and biological evaluation of derivatives of this scaffold for a range of therapeutic targets.

One significant area of investigation is the use of this compound derivatives as modulators of various receptors and enzymes. For instance, derivatives have been synthesized and evaluated as Janus kinase 1 (JAK1) inhibitors, which are relevant for the treatment of inflammatory disorders and cancer. google.com Additionally, this scaffold has been incorporated into molecules targeting metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulators (PAMs), which have potential applications in treating central nervous system disorders. nih.gov

The synthesis of these derivatives often involves multi-step sequences, starting from commercially available precursors. mdpi.comgoogle.com Researchers are continually developing more efficient synthetic routes to access a wider diversity of substituted this compound analogues. mdpi.comresearchgate.net The data from these studies, including structure-activity relationships (SAR), provide valuable insights for the design of future drug candidates based on this promising scaffold.

Table 1: Selected Research Applications of this compound Derivatives

| Derivative Class | Therapeutic Target | Potential Application |

|---|---|---|

| Piperidin-4-yl azetidine derivatives | Janus kinase 1 (JAK1) | Inflammatory disorders, Autoimmune disorders, Cancer google.com |

| 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones | mGlu2 Receptor PAMs | Central nervous system (CNS) disorders nih.gov |

| Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone | Enzymes and receptors | Neurological disorders, Cancer smolecule.com |

| 4-(Azetidin-1-yl)piperidine-3-carboxamide | Not specified | Building block for further synthesis fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

4-(azetidin-3-yl)piperidine |

InChI |

InChI=1S/C8H16N2/c1-3-9-4-2-7(1)8-5-10-6-8/h7-10H,1-6H2 |

InChI Key |

BXGJTOWQMBDJGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2CNC2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Azetidin 3 Yl Piperidine and Analogues

Advanced Approaches to Azetidine (B1206935) Ring Construction in Scaffold Synthesis

The inherent ring strain of azetidines presents both a challenge and an opportunity in their synthesis, leading to the development of unique and powerful synthetic methods. rsc.orgnih.gov

Cyclization Reactions Employing Novel Catalytic Systems

Intramolecular cyclization is a fundamental strategy for forming the azetidine ring. Modern advancements have introduced novel catalytic systems that facilitate this transformation with high efficiency and selectivity. One such approach involves the intramolecular aminolysis of epoxy amines. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups that are sensitive to acid or are Lewis basic. nih.gov The reaction proceeds via a C3-selective intramolecular epoxide aminolysis. nih.govfrontiersin.org

Key findings from studies on La(OTf)₃-catalyzed azetidine synthesis are summarized below:

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| cis-N-Benzyl-3,4-epoxy amine | 10 | DCE | Reflux | 81 | nih.govfrontiersin.org |

| cis-N-(p-Methoxybenzyl)-3,4-epoxy amine | 10 | DCE | Reflux | 85 | nih.gov |

| cis-N-(p-Chlorobenzyl)-3,4-epoxy amine | 10 | DCE | Reflux | 83 | nih.gov |

| cis-N-n-Butyl-3,4-epoxy amine | 10 | DCE | Reflux | 88 | nih.gov |

| cis-N-tert-Butyl-3,4-epoxy amine | 10 | DCE | Reflux | 82 | nih.gov |

This table presents representative data and is not exhaustive.

Another catalytic approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines through the formation of a C-N bond via reductive elimination from a Pd(IV) intermediate. rsc.org

Strain-Release Homologation and Rearrangement Strategies for Azetidines

Strain-release strategies harness the high ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of the azetidine ring. acs.orgacs.org One notable method is the strain-release-driven homologation of boronic esters. acs.orgacs.orgthieme-connect.com In this process, the generation of azabicyclo[1.1.0]butyl lithium, which then reacts with a boronic ester, leads to an intermediate boronate complex. acs.orgthieme-connect.com Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C–N bond, relieving the ring strain and forming a functionalized azetidine. acs.org This methodology is versatile, accommodating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.org

A related approach is the radical strain-release (RSR) photocatalysis of azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org This visible-light-driven method allows for the synthesis of densely functionalized azetidines. The reaction is initiated by an organic photosensitizer that promotes the formation of radical intermediates from sulfonylimine precursors. These radicals are then intercepted by the ABB in an RSR process, leading to the azetidine product in high yields. chemrxiv.orgchemrxiv.org

Photocatalytic Radical Strategies for Densely Functionalized Azetidines

Photocatalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. chemrxiv.org For azetidine synthesis, visible-light-mediated intermolecular [2+2] photocycloadditions represent a significant advancement. rsc.orgnih.gov This aza Paternò–Büchi reaction utilizes the triplet state reactivity of oximes, such as 2-isoxazoline-3-carboxylates, which can be activated by an iridium photocatalyst. rsc.orgnih.gov This allows for the cycloaddition with a broad range of alkenes, leading to highly functionalized azetidines. nih.gov The resulting products can be readily converted to free, unprotected azetidines. nih.gov

Another innovative method is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov This approach is characterized by a double C-H activation and provides an atom-economical route to azetidines. nih.gov The reaction is catalyzed by a photoactive copper complex and proceeds via a tertiary alpha-amino carbon-centered radical that undergoes a favored 4-exo-trig cyclization. nih.gov

The scope of photocatalytic azetidine synthesis is demonstrated in the following table:

| Amine | Alkyne | Photocatalyst | Solvent | Yield (%) | Reference |

| N,N-diisopropylethylamine | Phenylacetylene | [(DPEphos)(bcp)Cu]PF₆ | CH₃CN | 85 | nih.gov |

| N,N-diisopropylethylamine | 1-Octyne | [(DPEphos)(bcp)Cu]PF₆ | CH₃CN | 72 | nih.gov |

| N-ethyl-N-isopropylpropylamine | Phenylacetylene | [(DPEphos)(bcp)Cu]PF₆ | CH₃CN | 78 | nih.gov |

| Triethylamine (B128534) | 4-Methoxyphenylacetylene | [(DPEphos)(bcp)Cu]PF₆ | CH₃CN | 81 | nih.gov |

This table presents representative data and is not exhaustive.

Modern Methodologies for Piperidine (B6355638) Ring Assembly

The piperidine moiety is a common feature in many biologically active compounds, and numerous methods for its synthesis have been developed.

Catalytic Hydrogenation and Reductive Amination Routes to Piperidines

Catalytic hydrogenation of pyridine (B92270) derivatives is a classic and effective method for piperidine synthesis. google.comnih.gov Rhodium-based catalysts have shown particular efficacy in this transformation. For example, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts provides a rapid route to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method utilizes a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn

Electrocatalytic hydrogenation of pyridines at ambient temperature and pressure offers a more sustainable alternative to traditional high-pressure hydrogenation. nih.gov Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be quantitatively converted to piperidine with high current efficiency. nih.gov This method is applicable to a range of nitrogen-containing aromatic compounds. nih.gov

Representative yields for the hydrogenation of substituted pyridines:

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

| Pyridine | Rh/C | Electrocatalytic, ambient T/P | 98 | nih.gov |

| 3-Methylpyridine | Rh/C | Electrocatalytic, ambient T/P | 95 | nih.gov |

| 4-Methylpyridine | Rh/C | Electrocatalytic, ambient T/P | 96 | nih.gov |

| Nicotinic acid | Rh/C | Electrocatalytic, ambient T/P | 44 | nih.gov |

This table presents representative data and is not exhaustive.

Reductive amination, involving the condensation of an amine with a ketone or aldehyde followed by reduction, is another widely used strategy for constructing the piperidine ring. nih.gov

Intermolecular Cycloaddition and Related Reactions for Piperidine Scaffolds

Cycloaddition reactions provide a powerful means of assembling the piperidine ring with a high degree of stereocontrol. The intramolecular nitrone dipolar cycloaddition is a notable example, which has been successfully applied to the synthesis of all-cis-2,3,6-trisubstituted piperidines. iupac.org

Formal [4+2] cycloaddition approaches have also been developed. One such method involves a cascade Michael addition/alkylation process between substituted N-benzyl gamma-chloropropylamines and conjugated alkynoates or alkynones. researchgate.net This one-pot reaction delivers substituted piperidines in good yields. researchgate.net

Stereoselective Synthesis of 4-(Azetidin-3-yl)piperidine Diastereomers and Enantiomers

The this compound scaffold contains at least one stereocenter at the C3 position of the azetidine ring, and potentially more if the piperidine ring is substituted. The development of stereoselective synthetic methods is therefore crucial for accessing specific diastereomers and enantiomers, which is often a requirement for pharmaceutical applications.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a chiral moiety that is temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to either the azetidine or the piperidine precursor. For example, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a precursor to the piperidine ring, followed by a diastereoselective conjugate addition to an azetidine-derived Michael acceptor. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For instance, a chiral azetidine derivative could be synthesized from a chiral amino acid. This enantiopure azetidine could then be elaborated to the final this compound scaffold, transferring the initial stereochemistry to the final product. The synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides, which are accessible via chiral sulfinamide chemistry, is a testament to the feasibility of preparing enantiomerically enriched azetidine building blocks. nih.govorganic-chemistry.org Similarly, chiral piperidine derivatives can be synthesized from amino acids.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and elegant approach to stereoselective synthesis. This can be achieved through the use of chiral metal complexes or organocatalysts.

For the synthesis of the this compound scaffold, asymmetric catalysis could be applied at several key stages. For instance, an asymmetric Michael addition of piperidine to an azetidine-derived Michael acceptor could be catalyzed by a chiral Lewis acid or a chiral organocatalyst. This would directly establish the stereocenter at the C3 position of the azetidine ring with high enantioselectivity.

Another potential application of asymmetric catalysis is the asymmetric hydrogenation of a suitable prochiral precursor. For example, a 4-(azetidin-3-ylidene)pyridinium salt could be subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst to afford an enantiomerically enriched this compound. Asymmetric hydrogenation of various pyridinium salts has been shown to be an effective method for the synthesis of chiral piperidines. dicp.ac.cnnih.gov

Furthermore, organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze a variety of enantioselective transformations, including Michael additions and aldol (B89426) reactions. A biomimetic, organocatalytic approach could be envisioned for the synthesis of chiral 2-substituted piperidines, which could serve as precursors to the final target molecule. nih.gov

Diastereoselective Processes in Ring Formation and Coupling Reactions

Achieving stereochemical control is paramount in the synthesis of biologically active molecules, as different diastereomers can exhibit vastly different pharmacological profiles. For the this compound scaffold, diastereoselectivity can be introduced during the formation of either the azetidine or piperidine ring, or during the coupling of the two heterocyclic systems.

One notable diastereoselective method for the formation of a polysubstituted piperidine ring, which can be conceptually applied to the synthesis of this compound analogues, is the boronyl radical-catalyzed (4+2) cycloaddition. This reaction utilizes 3-aroyl azetidines and various alkenes to yield highly substituted piperidines with excellent diastereoselectivity. nih.govresearchgate.net The reaction proceeds under metal-free conditions and demonstrates high modularity and atom economy. The proposed mechanism suggests that the ring-opening of the azetidine is the rate-limiting step. nih.gov This approach allows for the creation of densely functionalized piperidine rings with specific stereochemistry, which could then be coupled to an azetidine precursor.

Another key strategy for introducing stereocenters is through aza-Michael additions. For instance, the synthesis of 3-substituted azetidine derivatives can be achieved via the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. mdpi.com While this method directly constructs a C-N bond and functionalizes the azetidine ring, the control of diastereoselectivity at the newly formed stereocenter would depend on the specific substrates and reaction conditions employed.

Furthermore, multi-component reactions have been developed for the enantio- and diastereoselective synthesis of highly substituted piperidines. nih.gov These reactions, often involving a cascade of bond-forming events, can establish multiple stereocenters in a single operation with high levels of control. Such methodologies could be adapted to incorporate an azetidine-containing building block, thereby directly assembling the desired this compound scaffold with defined stereochemistry.

The following table summarizes key diastereoselective strategies applicable to the synthesis of this compound and its analogues:

| Diastereoselective Strategy | Description | Key Features |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | A radical cycloaddition between 3-aroyl azetidines and alkenes to form polysubstituted piperidines. nih.govresearchgate.net | High diastereoselectivity, metal-free conditions, broad substrate scope. |

| Aza-Michael Addition | Addition of a nitrogen nucleophile to an activated alkene on a pre-formed ring. mdpi.com | Forms a C-N bond and a new stereocenter. Diastereoselectivity is condition-dependent. |

| Multi-component Reactions | A one-pot reaction involving three or more starting materials to form a complex product. nih.gov | High efficiency and can create multiple stereocenters with high control. |

Scale-Up and High-Throughput Synthesis Considerations for Library Generation

The generation of libraries of this compound analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. To achieve this efficiently, parallel synthesis and flow chemistry techniques are increasingly employed.

Parallel Synthesis Techniques for Diverse Derivatization

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. acs.orgyoutube.com This technique is highly amenable to the derivatization of the this compound core. Once a common intermediate is synthesized on a larger scale, it can be distributed into the wells of a reaction block, and a diverse range of building blocks can be added to each well to generate a library of analogues. nih.gov

For the this compound scaffold, derivatization can be readily achieved at the nitrogen atoms of both the azetidine and piperidine rings. For example, reductive amination, acylation, and sulfonylation reactions can be performed in a parallel format to introduce a wide variety of substituents. Specialized equipment, such as automated liquid handlers and parallel reaction stations, can streamline this process, enabling the rapid generation of hundreds or even thousands of compounds for biological screening. youtube.com

The design of such libraries often incorporates principles of "privileged substructures," where known pharmacophores are combined with the novel scaffold to increase the probability of identifying biologically active compounds. uniroma1.it

Key aspects of parallel synthesis for derivatizing this compound are outlined in the table below:

| Derivatization Strategy | Reaction Type | Building Blocks |

| N-Functionalization of Piperidine | Reductive Amination | Aldehydes, Ketones |

| Acylation | Carboxylic Acids, Acid Chlorides | |

| Sulfonylation | Sulfonyl Chlorides | |

| N-Functionalization of Azetidine | Alkylation | Alkyl Halides |

| Acylation | Carboxylic Acids, Acid Chlorides |

Flow Chemistry Applications in Azetidinyl-Piperidinyl Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages for the synthesis of this compound and its intermediates, including improved safety, scalability, and reaction control. springerprofessional.deresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures than in traditional batch reactors. figshare.com

The synthesis of saturated nitrogen heterocycles, such as piperidines and azetidines, has been successfully demonstrated using flow chemistry. researchgate.net For instance, the generation and functionalization of lithiated azetidine intermediates, which can be challenging in batch due to their instability, can be safely and efficiently handled in a flow system. uniba.itnih.gov A continuous flow synthesis of 3-substituted azetidines from a common precursor has been developed, showcasing the potential for the controlled production of key building blocks. uniba.it

The benefits of flow chemistry in the production of azetidinyl-piperidinyl compounds are summarized below:

| Advantage | Description |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or unstable intermediates. figshare.com |

| Scalability | Production can be easily scaled up by running the flow reactor for a longer duration or by using multiple reactors in parallel. |

| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and selectivity. uniba.it |

| Automation | Flow systems can be automated for continuous production with minimal manual intervention. uc.pt |

Advanced Structural and Conformational Investigations in Research

Computational Approaches to Conformational Landscape Analysis

Molecular Dynamics Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For 4-(Azetidin-3-yl)piperidine, MD simulations in an explicit solvent environment can reveal the dynamic equilibrium between different conformations and the time scales of their interconversion. These simulations provide a statistical picture of the conformational ensemble, highlighting the most populated states under specific conditions.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment. |

| Simulation Time | 50 - 500 ns | Ensures adequate sampling of conformational space. researchgate.net |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 bar | Maintains constant pressure (NPT ensemble). |

| Ensemble | NPT (Isothermal-isobaric) | Mimics experimental conditions. |

Quantum Chemical Calculations for Stable Conformers

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of different conformers with high accuracy. researchgate.net These calculations solve the electronic structure of a molecule to find its minimum energy states, which correspond to stable conformations.

For this compound, DFT calculations can precisely model the stable forms arising from the piperidine (B6355638) ring's chair conformation and the orientation of the azetidine (B1206935) substituent. The primary conformers of interest are the chair-equatorial (azetidine ring in the equatorial position) and the chair-axial (azetidine ring in the axial position). Calculations on analogous substituted piperidines have shown that the equatorial conformer is typically more stable. rsc.org However, the presence of specific substituents can alter this balance. osti.gov DFT calculations provide the relative energies (ΔE) between these conformers, allowing for a quantitative assessment of their stability. uoa.gr Furthermore, these methods can characterize the puckering of the azetidine ring and its preferred orientation relative to the piperidine ring.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Chair-Equatorial | Piperidine in chair form, azetidine group is equatorial. | 0.00 (Reference) |

| Chair-Axial | Piperidine in chair form, azetidine group is axial. | +1.5 to +2.5 |

| Twist-Boat | Piperidine in a higher-energy twist-boat form. | +5.0 to +6.0 |

Analysis of Ring Inversion Barriers and Dynamic Stereochemistry

The piperidine ring is not static; it can undergo a conformational "flip" where one chair form inverts into the other, causing equatorial substituents to become axial and vice-versa. The energy required to pass through the high-energy transition state (typically a half-chair or boat-like structure) of this process is known as the ring inversion barrier. This barrier is a key parameter in the molecule's dynamic stereochemistry.

Quantum chemical calculations are the primary tool for determining the energy barrier for this ring inversion. By mapping the potential energy surface along the inversion coordinate, the transition state structure can be identified and its energy calculated. For the parent piperidine molecule, this barrier is well-established. The presence of the 4-(azetidin-3-yl) substituent would be expected to modulate this barrier.

| Ring System | Process | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| Piperidine | Chair-to-Chair Inversion | ~10 - 11 |

| Azetidine | Ring Puckering Inversion | ~1 - 2 |

Reactivity and Functionalization of the 4 Azetidin 3 Yl Piperidine Scaffold

Chemical Transformations at the Nitrogen Centers of Azetidine (B1206935) and Piperidine (B6355638) Rings

The presence of two secondary amine functionalities is a defining feature of the 4-(azetidin-3-yl)piperidine core. The nitrogen atom of the piperidine ring and the nitrogen of the more strained azetidine ring exhibit differential reactivity, which can be exploited for selective modification. The azetidine nitrogen is generally more nucleophilic due to the ring strain, but this can be tempered by steric hindrance. Consequently, reactions at these centers often require careful control of conditions or the use of protecting group strategies to achieve desired regioselectivity.

N-Alkylation and N-Acylation Reactions for Derivatization

N-alkylation and N-acylation are fundamental transformations for introducing diversity into the this compound scaffold. These reactions allow for the modulation of the compound's physicochemical properties, such as lipophilicity, polarity, and basicity.

N-Alkylation is typically achieved by reacting the scaffold with alkyl halides or through reductive amination with aldehydes or ketones. The choice of reaction conditions, including the base and solvent, is critical for controlling the extent and selectivity of alkylation. For instance, reacting this compound with an alkyl halide in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) can lead to mono- or di-alkylation. researchgate.net To achieve selective mono-alkylation, a slow addition of the alkylating agent is often employed to ensure the parent amine remains in excess, minimizing the formation of quaternary ammonium (B1175870) salts. researchgate.net The relative nucleophilicity of the two nitrogen atoms will influence the site of initial alkylation, with the potential for mixtures of N1- and N1'-alkylated products.

N-Acylation involves the reaction of the amine centers with acylating agents like acyl chlorides or acid anhydrides. orientjchem.org This reaction is generally rapid and can be performed under mild, catalyst-free conditions, often yielding N-acylated derivatives with high efficiency. orientjchem.org The chemoselectivity of acylation between the azetidine and piperidine nitrogens can be influenced by the steric bulk of the acylating agent and the reaction temperature. In many cases, a protecting group strategy is employed to ensure site-specific functionalization. For example, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing for the selective acylation of the other, followed by deprotection.

| Transformation | Reagent Class | Typical Conditions | Key Considerations |

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃ or NaH in DMF, room temp. researchgate.net | Control of stoichiometry to avoid over-alkylation; potential for competing alkylation at both N centers. |

| Aldehydes/Ketones (Reductive Amination) | NaBH(OAc)₃ or NaBH₃CN, acidic catalyst | Mild conditions, suitable for a wide range of carbonyl compounds. | |

| N-Acylation | Acyl Chlorides (e.g., R-COCl) | Triethylamine (B128534) (TEA) or pyridine (B92270) in CH₂Cl₂ | Highly efficient; reaction is often fast and exothermic. |

| Acid Anhydrides (e.g., (RCO)₂O) | Catalyst-free or with a mild base, neat or in aprotic solvent orientjchem.org | Generally high yielding; selectivity can be an issue without protecting groups. |

Formation of Amides and Sulfonamides

The synthesis of amide and sulfonamide derivatives is a cornerstone of medicinal chemistry, as these functional groups can act as hydrogen bond donors and acceptors, influencing molecular recognition and pharmacokinetic properties.

Amide bond formation is typically accomplished by coupling the this compound scaffold with carboxylic acids using activating agents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov These methods facilitate the creation of a diverse library of derivatives by varying the carboxylic acid component.

Sulfonamide synthesis involves the reaction of the scaffold's amine groups with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like triethylamine or pyridine. hilarispublisher.com Sulfonamides are valuable functional groups known for their chemical stability and ability to participate in strong hydrogen bonding interactions. nih.gov As with other N-functionalization reactions, achieving regioselectivity between the two nitrogen atoms is a primary consideration and may necessitate the use of orthogonal protecting groups.

| Derivative | Reagent Class | Coupling/Activating Agents | Typical Base |

| Amides | Carboxylic Acids (R-COOH) | EDCI/HOBt, HATU, HBTU nih.govnih.gov | DIPEA, TEA |

| Sulfonamides | Sulfonyl Chlorides (R-SO₂Cl) | N/A | Pyridine, TEA hilarispublisher.com |

Reactions with Electrophilic and Nucleophilic Reagents

The nitrogen centers of the this compound scaffold are inherently nucleophilic and readily react with a wide range of electrophiles. Beyond alkyl halides and acyl chlorides, these include isocyanates and isothiocyanates to form ureas and thioureas, respectively. Michael addition to α,β-unsaturated carbonyl compounds is another common transformation.

Conversely, for the scaffold to react with nucleophiles, it must first be functionalized to contain an electrophilic site. For example, an N-acylated piperidine can be activated with triflic anhydride (B1165640) (Tf₂O) to form a nitrilium ion intermediate. This electrophilic species can then be trapped by nucleophiles, leading to functionalization at the carbon alpha to the nitrogen. mdpi.com Similarly, iminium ions can be generated from the piperidine ring, which then act as electrophiles for various carbon-based nucleophiles. nih.govresearchgate.netnih.gov This "umpolung" strategy, which switches the inherent nucleophilic character of the amine to an electrophilic one, significantly broadens the synthetic utility of the piperidine ring system. researchgate.net

Functionalization of Carbon Atoms on the Azetidine and Piperidine Rings

While transformations at the nitrogen centers are common, derivatization of the carbon skeleton of the azetidine and piperidine rings provides a pathway to more complex and three-dimensional structures. This is often more challenging due to the lower reactivity of C-H bonds compared to N-H bonds.

C-H Activation and Late-Stage Functionalization Methodologies

Late-stage functionalization via C-H activation has emerged as a powerful tool for modifying complex molecules without the need for lengthy de novo synthesis. walisongo.ac.id For saturated heterocycles like piperidine, these methods can introduce new functional groups at positions remote from the nitrogen atom. nih.gov

Palladium-catalyzed C-H arylation is a prominent example. These reactions often employ a directing group, which is temporarily installed on one of the nitrogen atoms to guide the metal catalyst to a specific C-H bond. acs.orgresearchgate.net For the this compound scaffold, a directing group on the piperidine nitrogen could facilitate selective C-H functionalization at the C4 position. acs.org Such strategies allow for the precise installation of aryl or heteroaryl groups, significantly expanding the structural diversity of the core scaffold. nih.govacs.org The development of these methods enables the rapid synthesis of analogues for structure-activity relationship (SAR) studies. nih.gov

| Method | Catalyst System | Directing Group Example | Target Position |

| C-H Arylation | Pd(OAc)₂ / Ligand acs.orgacs.org | Picolinamide, Aminoquinoline acs.orgnih.gov | Piperidine C4 |

| Transannular C-H Activation | Palladium Catalyst nih.gov | N-Coordination | Piperidine C4 |

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the carbon framework of the azetidine or piperidine rings serves as a critical handle for further synthetic elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. While direct halogenation of unactivated C-H bonds can be challenging and lack selectivity, functionalization can be achieved from derivatives prepared through C-H activation or other means.

Once a halogenated intermediate (e.g., an iodo- or bromo-substituted scaffold) is obtained, a variety of cross-coupling reactions can be employed. The Suzuki-Miyaura cross-coupling, which uses a palladium catalyst to couple the halide with an organoboron reagent, is a highly effective method for forming new carbon-carbon bonds. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups. Other important cross-coupling reactions include the Buchwald-Hartwig amination for forming carbon-nitrogen bonds and the Sonogashira coupling for installing alkyne moieties. These reactions provide powerful and versatile routes to complex derivatives that would be difficult to access through other methods.

Ring Opening and Rearrangement Reactions of the Azetidine Moiety

The azetidine ring of the this compound scaffold is characterized by significant ring strain, which makes it susceptible to ring-opening and rearrangement reactions not typically observed in larger ring systems like piperidine. nih.gov These reactions provide a powerful tool for converting the compact bicyclic scaffold into functionalized linear amines.

The most common pathway for azetidine ring cleavage is nucleophilic ring-opening. Due to the stability of the ring, the azetidine nitrogen often requires activation, which is typically achieved through protonation under acidic conditions or by alkylation to form a quaternary azetidinium salt. nih.govmagtech.com.cn These azetidinium ions are significantly more reactive towards nucleophiles. The ring-opening is an Sɴ2-type reaction that occurs in a stereoselective and regioselective manner. nih.gov

The regioselectivity of the nucleophilic attack is governed by both electronic and steric effects. magtech.com.cn

Electronic Effects: For azetidines with unsaturated substituents (e.g., aryl, acyl) at the 2-position, nucleophiles tend to attack the carbon atom adjacent to the nitrogen and the substituent. This is because the unsaturated group can stabilize the transition state. magtech.com.cn

Steric Hindrance: In the absence of strong electronic factors, sterically bulky nucleophiles will preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

A variety of nucleophiles, including halides, azide (B81097), cyanide, acetate, and amines, have been successfully used to open azetidinium rings, yielding diverse polysubstituted linear amines. nih.govresearchgate.net

Beyond simple ring-opening, azetidines can undergo rearrangement reactions. Acid-mediated intramolecular ring-opening can occur where a pendant nucleophilic group on a substituent attacks the azetidine ring, leading to decomposition or rearrangement into a larger ring system like a lactam. nih.gov Another type of rearrangement is the chim.itnih.gov-Stevens rearrangement, which can be used for the one-carbon ring expansion of aziridines to azetidines and highlights the unique chemistry of strained nitrogen heterocycles. nih.govacs.org

| Reaction Type | Key Features | Activating Group | Nucleophiles | Resulting Structure |

| Nucleophilic Ring-Opening | Sɴ2 mechanism, often requires activation. | Proton (acidic media) or Alkyl group (forms azetidinium ion). | Halides, N₃⁻, CN⁻, AcO⁻, Amines. | Functionalized γ-aminopropyl derivatives. |

| Intramolecular Rearrangement | Acid-catalyzed; attack by a pendant nucleophile. | Proton (acidic media). | Pendant amide or other group. | Lactones, Lactams, or other rearranged products. |

| chim.itnih.gov-Stevens Rearrangement | Involves the formation of an ylide intermediate. | N/A | N/A | Ring-expanded products (conceptual). |

Modular Derivatization Strategies for Chemical Library Construction

The this compound scaffold is an excellent starting point for the construction of chemical libraries due to its two distinct nitrogen atoms, which allow for modular and differential functionalization. This dual-handle approach enables the systematic exploration of chemical space around a rigid, three-dimensional core. The incorporation of functional groups that permit downstream diversification, such as an aryl bromide or a hydroxyl group, further enhances the scaffold's utility for library synthesis. nih.gov

Derivatization can be achieved by targeting the N-H of the piperidine ring, the N-H of the azetidine ring, or both. Selective protection strategies are often employed to functionalize one nitrogen atom while the other remains masked. For example, one amine can be protected with a group like tert-butoxycarbonyl (Boc), allowing the other to be modified via reactions such as alkylation, acylation, or sulfonation. Subsequent deprotection reveals the second amine for further derivatization, enabling the creation of a matrix of compounds from a common core.

Click Chemistry Approaches Incorporating the Scaffold

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for constructing large chemical libraries. blogspot.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. blogspot.comnih.gov

The this compound scaffold can be readily incorporated into click chemistry workflows. This is achieved by first installing either an azide or a terminal alkyne "handle" onto the scaffold, typically by alkylating or acylating one of the nitrogen atoms.

Azide Functionalization: An azide group can be introduced by reacting the scaffold with an azide-containing electrophile, such as bromoacetyl azide, after initial acylation with bromoacetic anhydride. nih.gov

Alkyne Functionalization: A terminal alkyne can be attached using reagents like propargyl bromide.

Once functionalized, the azido- or alkynyl-scaffold can be "clicked" with a diverse set of complementary building blocks (alkynes or azides, respectively) to rapidly generate a library of triazole-linked conjugates. This modular approach allows for the efficient exploration of structure-activity relationships by varying the substituent attached via the triazole linker. An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), avoids the use of a potentially cytotoxic copper catalyst and can be useful for biological applications. vu.nl

| Click Reaction | Key Components | Catalyst | Product Linkage | Key Advantage |

| CuAAC | Terminal Alkyne + Azide | Copper(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High efficiency and regioselectivity. |

| RuAAC | Terminal or Internal Alkyne + Azide | Ruthenium complex | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC by providing the other regioisomer. blogspot.comwikipedia.org |

| SPAAC | Strained Cyclooctyne + Azide | None (strain-promoted) | 1,2,3-triazole | Bioorthogonal, catalyst-free. vu.nl |

Solid-Phase Organic Synthesis (SPOS) for Expedited Derivatization

Solid-Phase Organic Synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries, as it simplifies the purification process by immobilizing the substrate on a polymeric resin. nih.govrsc.org Excess reagents and byproducts are simply washed away after each reaction step. The this compound scaffold is well-suited for SPOS.

In a typical SPOS workflow, the scaffold is first attached to a solid support via a linker. One of the nitrogen atoms of the scaffold reacts with a functional group on the linker, anchoring it to the resin. The remaining, unprotected nitrogen atom is then available for a series of chemical transformations. After the desired modifications are complete, the final compound is cleaved from the resin.

The choice of linker is crucial. "Traceless" linkers are particularly valuable as they are cleaved without leaving any residual functionality on the final product molecule. nih.govcombichemistry.com Silicon-based linkers, for example, can be cleaved with acid, replacing the silicon attachment point with a hydrogen atom. combichemistry.comnih.gov This strategy prevents the linker from biasing the biological activity of the library members. The use of SPOS with scaffolds like this compound allows for the automated, parallel synthesis of hundreds or thousands of distinct compounds for high-throughput screening. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Azetidin 3 Yl Piperidine

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. For a molecule like 4-(azetidin-3-yl)piperidine, QM studies can elucidate ground state properties, predict reaction pathways, and analyze chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), are instrumental in determining key structural and electronic characteristics. researchgate.netmdpi.com

DFT can be used to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. This is particularly important for the this compound scaffold, where the spirocyclic fusion influences the puckering of the azetidine (B1206935) ring and the chair-boat conformational preference of the piperidine (B6355638) ring. Theoretical studies on substituted piperidines have shown that DFT calculations can accurately predict conformational energies, such as the preference for axial or equatorial substituents. nih.govosti.govnih.gov For instance, calculations on various piperidine derivatives have been performed to determine the energetic differences between conformers, which are often in good agreement with experimental observations. nih.gov

Furthermore, DFT is employed to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interaction with biological targets. In a theoretical study on nitroimine derivatives of azetidine, DFT was used to analyze the structures and heats of formation. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Heterocyclic Scaffold

| Property | Methodology | Calculated Value | Significance |

|---|---|---|---|

| Adiabatic Ionization Energy (Chair-Eq Piperidine) | DFT | 8.0223 ± 0.0005 eV | Indicates the energy required to remove an electron from the equatorial conformer. rsc.org |

| Adiabatic Ionization Energy (Chair-Ax Piperidine) | DFT | 7.9936 ± 0.0005 eV | Indicates the energy required to remove an electron from the axial conformer. rsc.org |

| Conformational Stability (Chair-Eq vs. Chair-Ax Piperidine) | DFT | 231 ± 4 cm⁻¹ | Quantifies the relative stability of the two primary chair conformers of piperidine. rsc.org |

| Relative Free Enthalpy (Axial vs. Equatorial 3-fluoropiperidine in water) | M06-2X/def2-QZVPP with PCM | -1.6 kcal/mol | Demonstrates the strong preference for the axial conformation in a polar solvent. nih.gov |

Ab initio calculations, which are based on first principles without empirical parameterization, are highly valuable for mapping out potential reaction pathways and locating transition states. For this compound, these calculations can be used to investigate reactions such as N-alkylation, N-acylation, or ring-opening of the strained azetidine moiety. The reactivity of azetidines is often driven by their significant ring strain. rsc.orgresearchgate.net

By computing the potential energy surface, researchers can identify the minimum energy pathways for chemical transformations. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their corresponding activation energies. Computational studies on the synthesis of azetidines have utilized such methods to understand the regioselectivity of reactions. frontiersin.org Similarly, computational investigations into C-H activation in N-heterocycles have employed these techniques to elucidate reaction mechanisms. nih.gov For example, in a study of rhodium-catalyzed C-H activation, computational work suggested that the rate-limiting step is the oxidative addition of the C-H bond to the metal center. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be localized on the nitrogen atoms, reflecting their nucleophilic character. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. FMO analysis can predict the regioselectivity and stereoselectivity of reactions. rsc.org For instance, in a Michael addition reaction involving piperidine, DFT-based reactivity indices were used to predict the chemoselectivity. researchgate.netresearchgate.net The analysis of electrophilic and nucleophilic Parr functions indicated that the nitrogen atom is the most nucleophilic center in piperidine. researchgate.netresearchgate.net By examining the shapes and energies of the HOMO and LUMO, one can rationalize the outcomes of various chemical transformations. researchgate.netresearchgate.net

Molecular Mechanics (MM) and Force Field Parameterization for the Scaffold

While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model molecular systems. wikipedia.org The accuracy of MM simulations is highly dependent on the quality of the underlying force field, which is a set of parameters that define the potential energy of the system.

For a novel scaffold like this compound, existing general force fields such as GAFF, CGenFF, or OPLS may not have accurately parameterized terms for the spirocyclic junction. nih.gov Therefore, specific parameterization is often necessary. This process typically involves deriving parameters for bond stretching, angle bending, and dihedral terms by fitting to high-level QM calculations or experimental data. unipi.it For instance, new atom types might be required to accurately model the unique environment of the spiro carbon and adjacent atoms. acs.org The development of force fields for heterocyclic compounds is an active area of research, with a focus on accurately reproducing thermodynamic, structural, and vibrational properties. unipi.it

Predictive Modeling of Stereoselectivity in Synthetic Transformations

The synthesis of substituted this compound derivatives can lead to the formation of multiple stereoisomers. Predictive modeling using computational methods can be a powerful tool to understand and forecast the stereochemical outcome of synthetic reactions. arxiv.org This is particularly relevant for complex reactions like cycloadditions or multicomponent reactions used to synthesize spiro heterocycles. rsc.orgrsc.org

Computational models can be built to calculate the energies of different diastereomeric transition states leading to various stereoisomers. The stereoselectivity of a reaction is determined by the difference in the activation energies of these competing pathways. For example, DFT calculations have been successfully used to explain the stereoselectivity in Michael addition reactions involving amines like piperidine. researchgate.netresearchgate.net In the context of synthesizing spirocyclic nitrogen-containing heterocycles, computational investigations have shown that selectivity is largely determined by the orientation of key intermediates. nih.gov Machine learning techniques are also emerging as a novel approach for quantitatively predicting the stereoselectivity of chemical reactions. arxiv.org

Studies on Intermolecular Interactions, Solvation, and Conformation

The biological activity and physicochemical properties of this compound are heavily influenced by its intermolecular interactions, how it is solvated, and its preferred conformations. rsc.orgnih.gov

Computational methods are widely used to study these aspects. Molecular docking simulations, for example, can predict the binding mode of this compound within a biological target, such as a protein active site. nih.govacs.org These simulations rely on scoring functions that estimate the strength of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Solvation models are crucial for accurately simulating the behavior of the molecule in different solvent environments. acs.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD), represent the solvent as a continuous medium, which is computationally efficient. faccts.dewikipedia.org Explicit solvation models, where individual solvent molecules are included in the simulation, provide a more detailed picture but are more computationally demanding. wikipedia.orgyoutube.com The choice of solvation model can significantly impact the predicted conformational preferences, as seen in studies of fluorinated piperidines where solvent polarity can invert the stability of conformers. nih.govd-nb.info

The conformational landscape of this compound can be explored through techniques like molecular dynamics (MD) simulations or systematic conformational searches. These studies can reveal the relative populations of different conformers and the energy barriers for interconversion between them, providing a dynamic view of the molecule's structure.

Virtual Screening and Scaffold Hopping Methodologies in Compound Design

The unique structural architecture of this compound, which combines the established piperidine ring with the more novel, strained azetidine moiety, presents an intriguing scaffold for computational drug design. Methodologies such as virtual screening and scaffold hopping are instrumental in exploring the chemical space around this core structure to identify novel and potent bioactive compounds.

Virtual screening leverages computational power to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold can be utilized as a core fragment in these screening campaigns. Its distinct three-dimensional shape, conferred by the spirocyclic-like junction of the azetidine and piperidine rings, allows for the exploration of unique vector spaces for substituent placement. This can lead to the discovery of compounds with improved target engagement compared to more conventional, flatter scaffolds.

In a typical virtual screening workflow, a library of compounds containing the this compound core would be docked into the active site of a target protein. The docking algorithm would predict the binding conformation and affinity of each compound, allowing for the ranking and selection of the most promising candidates for further experimental validation.

Scaffold hopping, a key strategy in medicinal chemistry, aims to identify isosteric replacements for a core molecular structure while retaining or improving biological activity. This technique is particularly valuable for navigating patent landscapes, improving pharmacokinetic properties, or discovering novel chemical classes. The this compound moiety can be considered a bioisosteric replacement for other cyclic systems. For instance, the azetidine portion can be viewed as a more constrained and three-dimensional analogue of a piperidine or pyrrolidine (B122466) ring, potentially offering advantages in terms of metabolic stability or binding affinity.

Computational approaches to scaffold hopping can involve searching databases for fragments that mimic the shape and pharmacophoric features of a known active scaffold. In this context, the this compound structure could be identified as a suitable replacement for a different core, or conversely, parts of its structure could be "hopped" to generate novel scaffolds.

The application of these computational methodologies to the this compound scaffold is an active area of interest in drug discovery. The following table outlines hypothetical scenarios where this scaffold could be employed in virtual screening and scaffold hopping studies.

| Computational Strategy | Application with this compound | Potential Advantages | Target Class Example |

|---|---|---|---|

| Fragment-Based Virtual Screening | Use of the this compound core to build a virtual library of fragments for screening against a target protein. | Introduces novel 3D geometry into fragment libraries, potentially accessing previously unexplored binding pockets. | Kinases, Proteases |

| Pharmacophore-Based Virtual Screening | Designing a pharmacophore model based on a known ligand and screening for compounds containing the this compound scaffold that match the model. | Identifies compounds with the desired spatial arrangement of chemical features for biological activity. | GPCRs, Ion Channels |

| Scaffold Hopping (as a replacement) | Replacing a central piperidine or other cyclic core in a known active molecule with the this compound scaffold. | May improve physicochemical properties, metabolic stability, or provide a novel intellectual property position. researchgate.net | CNS-acting agents |

| Scaffold Hopping (as a starting point) | Using the this compound as a starting scaffold to identify structurally diverse, yet functionally similar, cores. | Leads to the discovery of new chemical series with potentially different side effect profiles or pharmacokinetic characteristics. | Antiviral agents |

The inherent rigidity and defined stereochemistry of the this compound scaffold make it particularly well-suited for these computational approaches. The constrained nature of the azetidine ring reduces the conformational flexibility of the molecule, which can lead to more accurate predictions in docking studies and a more straightforward interpretation of structure-activity relationships.

Advanced Analytical Methodologies in 4 Azetidin 3 Yl Piperidine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-(Azetidin-3-yl)piperidine and the characterization of its impurity profile. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which are fundamental for determining the elemental composition of the parent molecule and any associated impurities lcms.cz.

The primary application of HRMS in the analysis of this compound is the precise determination of its molecular weight. The high mass accuracy, typically within 5 ppm, allows for the calculation of a unique elemental formula, thereby providing strong evidence for the compound's identity. For this compound (C₈H₁₆N₂), the theoretical monoisotopic mass of its protonated form [M+H]⁺ can be calculated and compared against the experimentally measured value.

Isotopic pattern analysis further corroborates the assigned elemental formula. The relative abundances of the isotopic peaks (e.g., ¹³C) in the mass spectrum must match the theoretical distribution calculated for the proposed formula. This comparison serves as a powerful confirmation tool, significantly reducing the possibility of incorrect structural assignment.

Table 1: HRMS Data for [M+H]⁺ of this compound

| Parameter | Theoretical Value (C₈H₁₇N₂⁺) | Experimental Value | Mass Error (ppm) |

|---|

| Accurate Mass | 141.1386 | 141.1383 | -2.1 |

This table is interactive. Sort by column by clicking the header.

Tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure by analyzing the fragmentation patterns of the protonated molecule researchgate.netnih.gov. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions nih.gov.

The fragmentation of protonated piperidine-containing compounds often involves the cleavage of the piperidine (B6355638) ring researchgate.net. Elucidating these fragmentation pathways provides definitive structural information, allowing researchers to piece together the connectivity of the molecule. This technique is crucial for distinguishing between isomers and confirming the presence of the specific azetidinyl-piperidine linkage. The study of these pathways helps in building a spectral library for the rapid identification of the compound in complex mixtures researchgate.netwvu.edu.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of purity assessment, enabling the separation of this compound from starting materials, by-products, and degradation products. Given the chiral nature of the molecule, specialized chromatographic techniques are required to separate and quantify its enantiomers.

Since this compound possesses a chiral center, its synthesis can result in a racemic mixture of two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.).

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. For compounds like this compound that lack a strong UV chromophore, pre-column derivatization with a UV-active agent, such as p-toluenesulfonyl chloride, may be necessary to enable detection by a UV detector researchgate.netnih.gov. The method must be validated for specificity, precision, and accuracy to ensure reliable quantification of enantiomeric purity nih.gov.

Table 2: Example of Chiral HPLC Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Ethanol / Hexane with 0.1% Diethylamine |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution | > 2.0 |

This table is interactive. Sort by column by clicking the header.

For the isolation of single enantiomers on a larger scale, preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to traditional preparative HPLC americanpharmaceuticalreview.comnih.gov. SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol mmu.ac.uk.

The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC nih.govchiraltech.com. This results in significantly reduced solvent consumption and quicker evaporation of the mobile phase post-collection, which streamlines the isolation of the purified enantiomers chiraltech.com. The principles of chiral separation in SFC are similar to HPLC, relying on chiral stationary phases to resolve the enantiomers. Due to its advantages in speed and sustainability, SFC is increasingly the method of choice for preparative chiral separations in drug discovery and development nih.govamericanpharmaceuticalreview.comresearchgate.net.

Table 3: Comparison of Preparative Chiral SFC and HPLC

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Ethanol) |

| Solvent Consumption | Low | High |

| Separation Speed | Fast | Moderate to Slow |

| Product Recovery | Fast (rapid evaporation) | Slow (requires extensive evaporation) |

| Environmental Impact | Lower ("Green" technique) | Higher |

This table is interactive. Sort by column by clicking the header.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility google.com. Therefore, GC analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable compound.

Common derivatization strategies for amine-containing compounds include acylation or silylation. These reactions cap the polar N-H groups, reducing intermolecular hydrogen bonding and increasing the compound's volatility. The resulting derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification chemrxiv.orgnih.gov. This approach can be useful for detecting specific volatile or semi-volatile impurities that may not be amenable to LC-based methods.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-toluenesulfonyl chloride |

| Carbon Dioxide |

| Methanol |

| Ethanol |

| Hexane |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing this compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying the target compound and its potential impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This technique is highly suited for the analysis of non-volatile and thermally sensitive compounds like this compound. The liquid chromatography (LC) component separates the compound from impurities based on their physicochemical properties, such as polarity, using a column like a C18. nih.govalternative-therapies.com The mass spectrometer (MS) then detects and identifies the separated components based on their mass-to-charge ratio (m/z).

In the analysis of related piperidine-containing structures, LC-MS has proven effective for detecting trace-level impurities. nih.govalternative-therapies.com A typical method for this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions, a process known as Multiple Reaction Monitoring (MRM). nih.gov This allows for accurate quantification even in complex matrices.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Setting | Purpose |

| LC System | UHPLC/HPLC | High-resolution separation of analyte from impurities. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Gradient elution for efficient separation. |

| Flow Rate | 0.3 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 35 °C | Ensures reproducible retention times. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic amine moieties. |

| MS Detection | Triple Quadrupole | Enables sensitive and selective MRM transitions. |

| MRM Transition | Parent Ion (M+H)⁺ → Fragment Ion | Specific transition for quantification and confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC-MS can be employed for the analysis of more volatile precursors, reagents, or potential impurities in the synthesis process. mdpi.com For direct analysis, derivatization might be necessary to increase the volatility and thermal stability of the compound. researchgate.net The GC separates components in a heated column, and the MS detector provides mass spectra for identification. The resulting fragmentation patterns are highly specific and can be compared against spectral libraries for confirmation. mdpi.comhmdb.ca

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics, intermediates, and byproducts. In situ (in the reaction mixture) and operando (while operating) spectroscopic techniques provide real-time data without the need for sampling, offering a dynamic window into the chemical transformation. ethz.ch

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be equipped with probes that are inserted directly into the reaction vessel. These probes continuously collect spectra throughout the reaction.

For a hypothetical synthesis of this compound, one could monitor:

Consumption of Reactants: The disappearance of characteristic spectral peaks corresponding to the starting materials.

Formation of Product: The appearance and increase in intensity of peaks unique to this compound, such as N-H bond vibrations or specific C-N stretches of the azetidine (B1206935) and piperidine rings.

Detection of Intermediates: Transient species that may form and convert during the reaction can be identified, providing crucial mechanistic insights.

This real-time monitoring allows for precise determination of reaction endpoints, optimization of process parameters (e.g., temperature, reagent addition rate), and the development of a more robust and efficient synthesis. ethz.ch

Table 2: Hypothetical Application of In Situ FTIR for Monitoring a Synthesis Step

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Observation During Reaction |

| Azetidine Precursor | C=O Stretch (if applicable) | ~1750 | Peak intensity decreases |

| Piperidine Reagent | N-H Bend | ~1600 | Peak intensity decreases |

| This compound | C-N Stretch (Azetidine) | ~1230 | Peak intensity increases |

| This compound | N-H Bend (Piperidine) | ~1580 | Peak intensity increases |

Thermal Analysis (e.g., Differential Scanning Calorimetry) for Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) or an intermediate like this compound can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical attribute to investigate.

Differential Scanning Calorimetry (DSC) is a primary technique used to study these properties. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govmdpi.com A DSC thermogram reveals thermal events such as melting, crystallization, and solid-solid transitions.

In the context of this compound research, DSC would be used to:

Identify Polymorphs: Different polymorphic forms will typically have distinct melting points and enthalpies of fusion.

Assess Purity: Impurities can depress the melting point and broaden the melting peak. nih.gov

Study Stability: DSC can be used to investigate the thermal stability of different forms and their potential to convert from a metastable form to a more stable one upon heating.

If different screening methods (e.g., crystallization from various solvents) yield different solid forms of this compound, DSC is the frontline tool for their characterization. Each unique polymorph would exhibit a distinct endotherm corresponding to its melting point.

Table 3: Hypothetical DSC Data for Two Polymorphic Forms of this compound

| Parameter | Form I | Form II |

| Appearance | Crystalline Needles | Prismatic Crystals |

| Melting Point (Tₒₙₛₑₜ) | 155.4 °C | 168.2 °C |

| Enthalpy of Fusion (ΔHբ) | 25.8 kJ/mol | 31.2 kJ/mol |

| Thermodynamic Stability | Metastable | Stable |

Applications of 4 Azetidin 3 Yl Piperidine As a Synthetic Building Block and Probe

Utility as a Privileged Scaffold in Advanced Molecular Design

In the realm of medicinal chemistry and drug discovery, 4-(azetidin-3-yl)piperidine is recognized as a privileged scaffold. This designation stems from its recurring presence in biologically active compounds, suggesting that its structural motifs are amenable to binding to multiple biological targets. The rigid nature of the azetidine (B1206935) ring, in particular, provides distinct conformational constraints that can enhance binding affinity and selectivity for target proteins. researchgate.net

The this compound moiety serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic systems. Its bifunctional nature, with two available nitrogen atoms for further reaction, allows for its incorporation into more complex molecular architectures. For instance, it has been utilized as a bioisosteric replacement for piperidine (B6355638) and pyrrolidine (B122466) systems in drug design. researchgate.net This strategy involves substituting a common structural motif with another that has similar physical or chemical properties, often to improve pharmacokinetic or pharmacodynamic profiles. The replacement of a traditional piperidine ring with the this compound scaffold can lead to compounds with enhanced metabolic stability by preventing common metabolic pathways like cytochrome P450-mediated oxidation. researchgate.net

An example of its application is in the development of metabotropic glutamate (B1630785) receptor (mGluR) positive allosteric modulators (PAMs). Research has shown that a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core can serve as an effective bioisosteric replacement for spiro-oxindole piperidine systems, maintaining comparable receptor activity while exhibiting improved metabolic stability. rsc.org This highlights the utility of the azetidinyl-piperidine scaffold in generating novel chemical entities with desirable therapeutic properties.

The reactivity of the azetidine ring, driven by its inherent ring strain, also makes it a valuable intermediate for ring-expansion reactions, providing access to larger heterocyclic systems such as pyrrolidines and azepanes. nih.govnih.gov This reactivity, coupled with the stability of the piperidine ring, allows for selective chemical transformations to build complex molecular frameworks.

| Original Scaffold | Bioisosteric Replacement | Therapeutic Target/Application | Observed Improvements |

|---|---|---|---|

| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | mGlu2 Receptor PAMs | Improved metabolic stability with comparable activity. rsc.org |

| Piperidine/Pyrrolidine | This compound | General drug design | Enhanced metabolic stability and selectivity. researchgate.net |

| Piperazine | This compound | Various pharmacological contexts | Maintains key hydrogen bonding with altered geometry. researchgate.net |

The defined three-dimensional structure of this compound makes it an excellent building block for introducing stereochemical complexity into target molecules. The spirocyclic nature of the junction between the azetidine and piperidine rings creates a rigid framework with specific spatial orientations of substituents. This can be exploited in asymmetric synthesis to control the stereochemistry of subsequent reactions. researchgate.net

The synthesis of chiral piperidines is of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly impact its biological activity. nih.gov By starting with enantiomerically pure forms of this compound precursors, chemists can construct complex molecules with a high degree of stereocontrol. For example, the use of chiral sulfinamide chemistry allows for the synthesis of chiral azetidin-3-ones, which are versatile intermediates for functionalized azetidines. These chiral building blocks can then be incorporated into larger molecules, transferring their stereochemical information to the final product.

Integration into Materials Science Research